Sulfocostunolide B
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Overview
Description
Sulfocostunolide B is a sesquiterpene lactone with a sulfonic acid group, isolated from the roots of the plant Saussurea lappa . This compound belongs to the group of guaiane-type sesquiterpene lactones and has a molecular formula of C15H20O5S . It is known for its unique chemical structure and potential biological activities.
Preparation Methods
Sulfocostunolide B can be synthesized using chromatographic and spectroscopic methods . The compound is typically isolated from natural sources, such as the roots of Saussurea lappa . The synthetic routes involve the use of various chromatographic techniques to purify the compound, followed by spectroscopic analysis to confirm its structure
Chemical Reactions Analysis
Sulfocostunolide B undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Sulfocostunolide B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the reactivity of sesquiterpene lactones . In biology, this compound has been investigated for its potential anti-inflammatory and anticancer properties . It has also been studied for its role in modulating cellular responses, including adhesion, proliferation, and differentiation . In medicine, this compound is being explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer .
Mechanism of Action
The mechanism of action of Sulfocostunolide B involves its interaction with various molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways . For example, this compound has been shown to inhibit the activity of certain inflammatory enzymes, thereby reducing inflammation . Additionally, it can induce apoptosis in cancer cells by activating specific apoptotic pathways .
Comparison with Similar Compounds
Sulfocostunolide B is structurally similar to other guaiane-type sesquiterpene lactones, such as Sulfocostunolide A . Both compounds share a similar core structure but differ in the position and nature of their functional groups . This compound is unique due to its sulfonic acid group, which imparts distinct chemical and biological properties . Other similar compounds include costunolide and dehydrocostus lactone, which also belong to the sesquiterpene lactone family . These compounds share some structural similarities with this compound but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
[(3R,3aS,6aR,9aR,9bS)-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl]methanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19)/t10-,11-,12+,13-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSMFDGIKYVJPL-HPCHECBXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@H]2[C@H](C(=O)O[C@@H]2[C@@H]3[C@H]1CCC3=C)CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40780091 |
Source
|
Record name | [(3R,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40780091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1059671-65-6 |
Source
|
Record name | [(3R,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40780091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes Sulfocostunolide A and B unique compared to other guaiane-type sesquiterpene lactones?
A1: The research specifically highlights the presence of an unusual sulfonic acid group in both Sulfocostunolide A and B []. This structural feature differentiates them from other known guaiane-type sesquiterpene lactones and might contribute to unique biological activities.
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